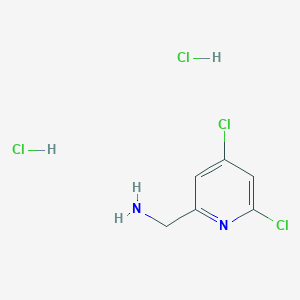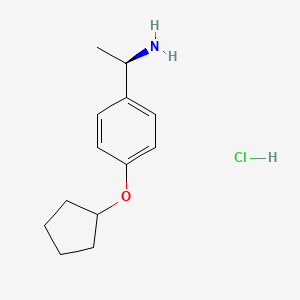
Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the pyrazole ring, along with a carboxylate ester functional group
Mechanism of Action
Target of Action
A structurally similar compound, 2-methyl-2h-pyrazole-3-carboxylic acid (also known as ch-223191), is known to antagonize the aryl hydrocarbon receptor (ahr) transcription factor .
Mode of Action
Ch-223191 exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons .
Biochemical Pathways
The ahr, which is antagonized by ch-223191, is a ligand-dependent transcriptional factor able to sense a wide range of structurally different exogenous and endogenous molecules .
Result of Action
Ch-223191 prevents 2,3,7,8-tcdd-induced toxicity by antagonizing the aryl hydrocarbon receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester. For example, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a widespread environmental pollutant with many toxic effects . The presence of such pollutants could potentially influence the efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2,3-pyridinedicarboxylic acid dimethyl ester with methanol in the presence of a base, followed by bromination and subsequent salification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is used as a green solvent and has applications in organic synthesis and membrane science.
5-Methoxymethylone: A chemical compound of the cathinone class, used as a designer drug.
Uniqueness: Methyl 5-(methoxymethyl)-2-methyl-pyrazole-3-carboxylate is unique due to its specific structural features, such as the methoxymethyl group and the pyrazole ring
Properties
IUPAC Name |
methyl 5-(methoxymethyl)-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10-7(8(11)13-3)4-6(9-10)5-12-2/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGBESSUKYMYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
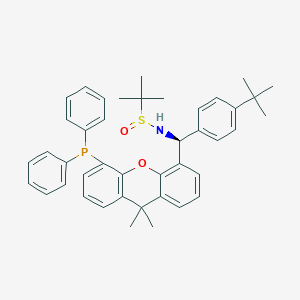
![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
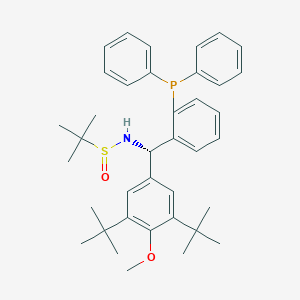
![[S(R)]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6291558.png)
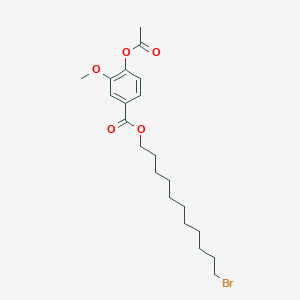
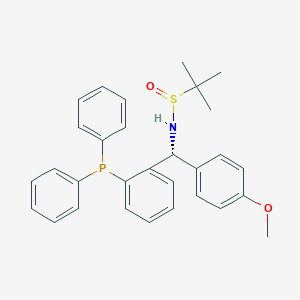
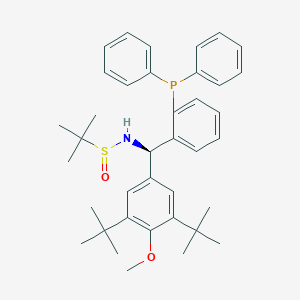

![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)


